molecular formula C12H15ClN2OS B2618565 2-(Piperidin-4-yloxy)benzo[d]thiazole hydrochloride CAS No. 1185319-37-2

2-(Piperidin-4-yloxy)benzo[d]thiazole hydrochloride

Cat. No. B2618565
CAS RN: 1185319-37-2
M. Wt: 270.78
InChI Key: AJRCIWHIFYSWPL-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yloxy)benzo[d]thiazole hydrochloride is a chemical compound with the molecular formula C12H15ClN2OS . The IUPAC name for this compound is 2-(piperidin-4-yloxy)-1H-1lambda3-benzo[d]thiazole hydrochloride . The molecular weight of this compound is 270.778 Da .


Molecular Structure Analysis

The InChI code for 2-(Piperidin-4-yloxy)benzo[d]thiazole hydrochloride is 1S/C12H15N2S2.ClH/c1-2-4-11-10(3-1)14-12(16-11)15-9-5-7-13-8-6-9;/h1-4,9,13,16H,5-8H2;1H . This code provides a detailed representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Piperidin-4-yloxy)benzo[d]thiazole hydrochloride include a molecular weight of 270.778 Da and a storage temperature at room temperature .

Scientific Research Applications

Anti-Inflammatory Activity

The compound has been investigated for its potential anti-inflammatory effects. While it may not be as potent as established COX inhibitors like indomethacin or diclofenac, it still shows weak COX-1 inhibitory activity . Further research could explore its mechanism of action and potential therapeutic applications.

Safety and Hazards

The safety data sheet (SDS) for 2-(Piperidin-4-yloxy)benzo[d]thiazole hydrochloride can be found online . It’s important to consult the SDS for detailed safety and hazard information.

properties

IUPAC Name

2-piperidin-4-yloxy-1,3-benzothiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS.ClH/c1-2-4-11-10(3-1)14-12(16-11)15-9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRCIWHIFYSWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NC3=CC=CC=C3S2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-4-yloxy)benzo[d]thiazole hydrochloride

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